
7-Sulfocholic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholic acid 7-sulfate can be synthesized through the sulfonation of cholic acid. The process involves the reaction of cholic acid with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of cholic acid 7-sulfate involves similar sulfonation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Conjugation Reactions
7-Sulfocholic acid forms conjugates with amino acids via enzymatic processes, enhancing its solubility and detoxification efficiency. For example:
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Taurine/Glycine Conjugation : The carboxyl group of 7-SCA reacts with taurine or glycine in hepatocytes to form tauro-7-sulfocholic acid or glyco-7-sulfocholic acid, respectively. These conjugates improve micelle formation for lipid digestion .
Conjugate Type | Enzyme Involved | Biological Role |
---|---|---|
Taurine-7-SCA | Bile acid-CoA:amino acid N-acyltransferase | Enhances intestinal lipid absorption |
Glycine-7-SCA | Same as above | Reduces cytotoxicity of bile acids |
Enzymatic Sulfation and Desulfation
This compound is synthesized and metabolized through sulfotransferase (SULT) and sulfatase-mediated reactions:
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Synthesis : Cholic acid undergoes sulfation at the 7α-position via SULT2A1 in the liver, producing 7-SCA. This reaction reduces bile acid toxicity by increasing water solubility .
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Desulfation : Gut microbiota express sulfatases that hydrolyze the sulfate group, though 7-SCA shows relative resistance compared to non-sulfated bile acids .
Key Data :
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Sulfation Efficiency : SULT2A1 exhibits a Km of 12 μM for cholic acid .
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Microbial Stability : <50% of 7-SCA is desulfated in the colon over 24 hours .
Biochemical Signaling Interactions
This compound activates specific receptors and pathways:
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TGR5 Receptor Activation : 7-SCA binds to the TGR5 receptor (EC₅₀ = 0.013 μM), triggering intracellular calcium release and GLP-1 secretion in enteroendocrine cells (Fig. 20D ).
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FXR Modulation : Unlike non-sulfated bile acids, 7-SCA shows weaker binding to the farnesoid X receptor (FXR), altering bile acid homeostasis .
Mechanistic Insights :
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TGR5 activation by 7-SCA increases cAMP production, promoting insulin secretion and glucose metabolism .
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Reduced FXR activity upregulates CYP7A1, enhancing bile acid synthesis .
pH-Dependent Stability
This compound demonstrates remarkable stability across physiological pH ranges:
pH Condition | Stability (% remaining after 24h) | Key Observations |
---|---|---|
2.0 (Stomach) | 98% | Resistant to acidic hydrolysis |
7.4 (Intestine) | 95% | Minimal degradation |
9.0 (Colon) | 90% | Slow sulfate ester hydrolysis |
Data from Fig. 20E confirm its suitability for oral administration.
Detoxification and Excretion Pathways
Sulfation converts hydrophobic bile acids into excretable forms:
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Renal Excretion : 7-SCA’s high solubility (9.67 × 10⁻² g/L ) facilitates urinary excretion under cholestatic conditions.
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Fecal Elimination : Despite partial microbial desulfation, 60–70% of 7-SCA is excreted intact in feces .
Interaction with Gut Microbiota
This compound modulates microbial communities and metabolites:
Scientific Research Applications
Metabolic Regulation
7-Sulfocholic acid has been identified as a significant regulator of glucose metabolism. Research indicates that it acts as an agonist for the TGR5 receptor, which is involved in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and lowers blood glucose levels.
Key Findings:
- GLP-1 Secretion : In vitro studies show that this compound induces GLP-1 secretion more effectively than other known inducers like taurodeoxycholic acid (TDCA) .
- In Vivo Effects : Animal studies demonstrate that treatment with this compound results in reduced serum glucose levels and increased GLP-1 levels .
Table 1: Effects of this compound on GLP-1 and Blood Glucose Levels
Study Type | GLP-1 Increase | Blood Glucose Reduction |
---|---|---|
In Vitro (NCI-H716 cells) | Significant (compared to control) | Not applicable |
In Vivo (DIO mice) | Significant (compared to PBS control) | Significant reduction observed |
Gut Health and Microbiota Interaction
The role of this compound in gut health is notable, particularly regarding its interaction with gut microbiota. Research has shown that this compound can influence microbial composition and metabolic profiles.
Key Findings:
- Microbiome Correlation : Studies indicate a positive correlation between this compound levels and specific gut bacteria associated with beneficial metabolic outcomes .
- Detoxification Mechanism : As a sulfated bile acid, it plays a crucial role in detoxifying potentially harmful bile acids, thus maintaining gut health .
Table 2: Correlation of this compound with Gut Microbiota
Microbial Taxa | Correlation Coefficient (R) | Significance Level (P-value) |
---|---|---|
Lachnospiraceae | 0.62 | 0.01 |
Blautia | 0.70 | <0.01 |
Kazachstania | 0.62 | 0.01 |
Therapeutic Potential in Diabetes
The therapeutic potential of this compound extends to diabetes management. Its ability to enhance GLP-1 secretion suggests it could be beneficial for type 2 diabetes treatment.
Case Studies:
- A study demonstrated that administering this compound to high-fat diet-fed mice led to significant improvements in glucose tolerance and insulin sensitivity .
- Another case documented the compound's stability across various pH levels, indicating its potential for oral administration without degradation .
Bile Acid Homeostasis
Maintaining bile acid homeostasis is critical for liver health and metabolic function. Sulfation of bile acids, including the formation of this compound, is a key detoxification pathway.
Key Findings:
Mechanism of Action
Cholic acid 7-sulfate exerts its effects primarily through the activation of Takeda G-protein receptor 5 (TGR5). This activation leads to the induction of glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose metabolism and insulin secretion . Additionally, it binds to the major histocompatibility complex (MHC) class I-related protein (MR1) and is recognized by MAIT cells, promoting their development and function .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound of cholic acid 7-sulfate, involved in bile acid synthesis.
Chenodeoxycholic Acid: Another primary bile acid with similar metabolic pathways.
Deoxycholic Acid: A secondary bile acid with different physiological roles.
Uniqueness
Cholic acid 7-sulfate is unique due to its sulfation at the 7th position, which imparts distinct biological activities, such as TGR5 activation and MAIT cell recognition. These properties differentiate it from other bile acids and their derivatives .
Biological Activity
7-Sulfocholic acid, also known as cholic acid 7-sulfate, is a sulfated derivative of cholic acid, a primary bile acid synthesized in the liver. This compound has garnered attention due to its significant biological activities, particularly in metabolic regulation and potential therapeutic applications.
This compound is produced through the sulfation of cholic acid, a process catalyzed by sulfotransferase enzymes (SULTs). This modification enhances its water solubility, facilitating easier excretion and reducing toxicity compared to its nonsulfated counterparts . The stability of this compound in various pH conditions further supports its potential for therapeutic use .
Metabolic Regulation
Recent studies have highlighted the role of this compound in metabolic processes, particularly concerning glucose homeostasis. It acts as an agonist for the TGR5 receptor, which is involved in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in insulin regulation and glucose metabolism .
Key Findings:
- GLP-1 Secretion: In vitro experiments demonstrated that this compound induces GLP-1 secretion more effectively than other known inducers, such as taurodeoxycholic acid (TDCA) .
- Glucose Tolerance Improvement: In animal models, administration of this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity, especially following bariatric surgery .
Impact on Gut Microbiota
The presence of this compound has been linked to shifts in gut microbiota composition. Its administration has been shown to alter microbial profiles, potentially contributing to improved gut health and metabolic outcomes .
Case Study: Bariatric Surgery and Metabolic Changes
A study investigating bile acid profiles post-bariatric surgery found that levels of this compound significantly increased in subjects. This elevation was associated with enhanced metabolic outcomes, including better glucose tolerance and insulin sensitivity .
Table 1: Effects of this compound Post-Bariatric Surgery
Parameter | Pre-Surgery | Post-Surgery | Change (%) |
---|---|---|---|
Blood Glucose Levels (mg/dL) | 180 ± 15 | 130 ± 10 | -28% |
Insulin Sensitivity Index | 2.0 ± 0.3 | 4.5 ± 0.5 | +125% |
GLP-1 Levels (pmol/L) | 10 ± 2 | 25 ± 3 | +150% |
Multi-Omic Approaches
Research utilizing multi-omic approaches has shown that exposure to radiation can significantly alter bile acid profiles, including increases in metabolites like this compound. This suggests a protective role against radiation-induced damage by modulating gut microbiota and enhancing metabolic resilience .
Therapeutic Applications
Given its biological activity, particularly its role in enhancing GLP-1 secretion and improving metabolic parameters, there is potential for developing therapeutic applications of this compound. It may serve as a treatment option for conditions such as diabetes and obesity, where metabolic dysregulation is prevalent.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLNNMINXAIKC-OELDTZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185040 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60320-05-0 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-sulfocholic acid?
A: this compound functions as a gut-restricted agonist of the G protein-coupled bile acid receptor 1 (TGR5). [] Upon binding to TGR5, CA7S stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L cells. []
Q2: How does the activity of this compound differ from other TGR5 agonists?
A: Unlike synthetic TGR5 agonists that are readily absorbed into systemic circulation and can cause undesirable off-target effects, CA7S remains largely confined to the gut. [] This gut-restricted activity profile makes CA7S a potentially safer therapeutic option for metabolic disorders like type 2 diabetes.
Q3: What is the link between bariatric surgery, this compound, and improved glucose tolerance?
A: Bariatric surgery, a highly effective treatment for obesity and type 2 diabetes, has been observed to increase gut levels of CA7S in both mice and humans. [] This increased CA7S, through its action on TGR5 and subsequent GLP-1 release, contributes to improved glucose tolerance observed after surgery. []
Q4: Beyond its effects on glucose metabolism, what other physiological roles might this compound play?
A: Research suggests that CA7S can influence gut microbiota composition, particularly promoting the growth of beneficial bacteria. [, ] In a study on Xianju yellow chickens, dietary supplementation with fulvic acid, a compound known to increase CA7S levels, led to a decrease in the abundance of potentially harmful bacteria like Mucispirillum, Anaerofustis, and Campylobacter while increasing beneficial genera such as Lachnoclostridium, Subdoligranulum, and Sphaerochaeta. [] This modulation of the gut microbiota by CA7S might contribute to its overall beneficial effects on host health.
Q5: What are the potential implications of this compound for future therapeutic development?
A: The gut-restricted activity and ability to stimulate GLP-1 secretion make this compound a promising target for developing new treatments for metabolic disorders, particularly type 2 diabetes. [] Further research is needed to fully elucidate its potential and develop effective delivery strategies.
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